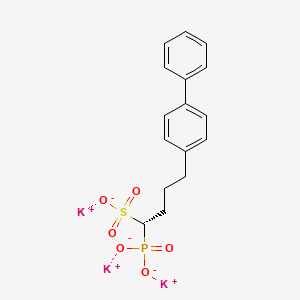
tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that features a unique combination of functional groups, including a phosphonate and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the phenyl and butane groups. The phosphonate and sulfonate groups are then introduced through specific reactions that ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity. The process would likely be carried out in a controlled environment to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphonate and sulfonate groups.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Substitution: The phenyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphonate and sulfonate groups, while substitution reactions can introduce new functional groups to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific functional groups.
Biology: The compound can be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and other industrial processes.
Wirkmechanismus
The mechanism of action of tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate involves its interaction with specific molecular targets. The phosphonate and sulfonate groups can form strong interactions with enzymes, proteins, and other biomolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate: shares similarities with other compounds that have phosphonate and sulfonate groups, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H16K3O6PS |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate |
InChI |
InChI=1S/C16H19O6PS.3K/c17-23(18,19)16(24(20,21)22)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14;;;/h1-3,6-7,9-12,16H,4-5,8H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m1.../s1 |
InChI-Schlüssel |
LBNUOQAEVSXSSE-UFRNLTNDSA-K |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC[C@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


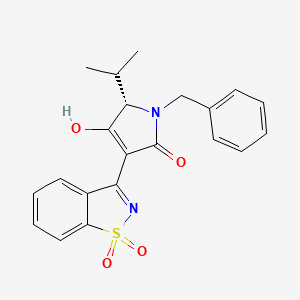
![1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene](/img/structure/B10757676.png)
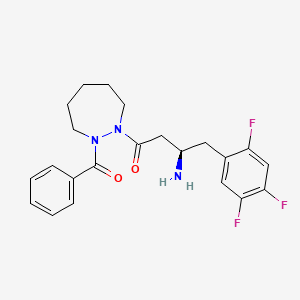
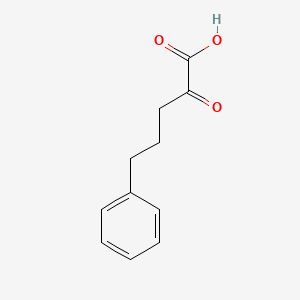
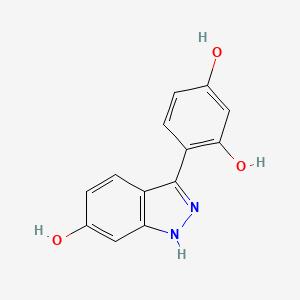
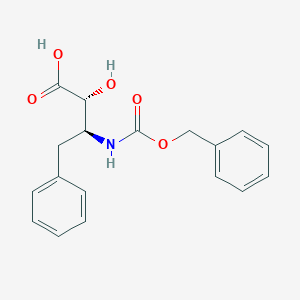

![3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide](/img/structure/B10757712.png)
![2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide](/img/structure/B10757716.png)
![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757721.png)

![N-{(3r,4s)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-(3-Chlorobenzyl)ethane-1,2-Diamine](/img/structure/B10757733.png)
![N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10757746.png)
![5-(3-{3-[3-Hydroxy-2-(methoxycarbonyl)phenoxy]propenyl}phenyl)-4-(hydroxymethyl)isoxazole-3-carboxylic acid](/img/structure/B10757753.png)
